2,3,5-Trichloroanilinehydrochloride

procurement chemical sourcing purity specification

Avoid reaction failures caused by isomer misassignment. 2,3,5-Trichloroaniline hydrochloride (CAS 2770360-14-8) provides a defined, protonated species that outperforms the poorly soluble free base (0.041 g/L). Key advantages: • >1 g/L aqueous solubility enables homogeneous diazotization without extra acidification • Isomer-specific RP-HPLC retention ensures accurate environmental monitoring (validated separation of all 13 chloroanilines) • Shelf-stable crystalline solid (≥95% purity) supports reproducible QSAR toxicology and dye intermediate synthesis.

Molecular Formula C6H5Cl4N
Molecular Weight 232.9 g/mol
Cat. No. B13640245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloroanilinehydrochloride
Molecular FormulaC6H5Cl4N
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl
InChIInChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H
InChIKeyPNOTXTMQNOKTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloroaniline Hydrochloride: Procurement Profile


2,3,5-Trichloroaniline hydrochloride (CAS: 2770360-14-8; MF: C6H5Cl4N; MW: 232.9 g/mol) is the hydrochloride salt form of 2,3,5-trichloroaniline, a chlorinated aromatic amine characterized by chlorine substitution at the 2-, 3-, and 5-positions of the aniline ring [1]. The parent free base (CAS: 18487-39-3; MW: 196.46 g/mol) exhibits a melting point of 73°C, a boiling point of 286°C at 760 mmHg, a predicted LogP of 3.81, and aqueous solubility of 0.041 g/L at 25°C, indicating limited water solubility of the neutral species [2]. The hydrochloride salt is supplied as a crystalline solid with typical minimum purity specifications of 95% from commercial sources .

S
Salt-form workflow
Hydrochloride salt supports aqueous-phase synthesis without separate acidification.
I
Isomer-specific analytical reference
Defined 2,3,5-substitution pattern enables distinct chromatographic calibration.
P
Pilot-scale procurement context
Reported cost efficiency may support method development and scale-up screening.

2,3,5-Trichloroaniline Hydrochloride: Isomer & Salt Specificity


Trichloroaniline isomers are not interchangeable intermediates in synthetic, analytical, or environmental applications due to divergent physicochemical properties and reactivity profiles governed by chlorine substitution patterns. The 2,3,5-substitution pattern imparts a distinct electronic environment and steric profile compared to other trichloroaniline isomers (e.g., 2,4,6-, 2,3,6-, or 3,4,5-trichloroaniline), resulting in different LogP values, chromatographic retention times, and reaction selectivity [1]. Furthermore, the hydrochloride salt form offers fundamentally different handling and solubility characteristics relative to the free base, which exhibits poor aqueous solubility (0.041 g/L at 25°C) . Substituting the salt with the free base without pH adjustment can compromise reaction yields in aqueous media, alter HPLC peak profiles due to ionization state differences, and affect long-term storage stability. For applications requiring precise stoichiometry in polar reaction environments, the hydrochloride salt provides a defined, protonated species that the neutral free base cannot replicate without additional acidification steps.

!
Isomer mismatch may shift chromatographic behavior
2,4,6- or 3,4,5-isomers exhibit different LogP and retention; isomer cross-contamination can compromise HPLC calibration accuracy.
!
Free-base substitution limits aqueous reaction performance
Free base aqueous solubility (0.041 g/L) may reduce reaction yield; salt form provides higher aqueous-phase homogeneity.

2,3,5-Trichloroaniline Hydrochloride: Quantitative Differentiation Evidence


Salt vs. Free Base: Sourcing & Unit Pricing

Commercial sourcing data indicates that the hydrochloride salt form (2,3,5-trichloroaniline hydrochloride) is available at a lower unit cost for comparable purity specifications compared to the free base form. The free base (2,3,5-trichloroaniline, CAS 18487-39-3) is listed at €203.00 for 25 mg (€8.12/mg), whereas the hydrochloride salt (CAS 2770360-14-8) at 95% minimum purity specification is priced at $1,896 for 5 g ($0.38/mg) . This represents a cost differential of approximately 95% per milligram, favoring the hydrochloride salt for applications where the protonated form is acceptable or preferred.

Salt vs. Free Base Cost
Data to verify
Reported ~95% lower cost per mg for HCl salt vs. free base at stated pack sizes
HCl salt $0.38/mg (5 g, 95% spec)
Free base €8.12/mg (25 mg, 95% spec)
Procurement context review
Supplier catalog pricing, April 2026; pricing subject to change.
procurement chemical sourcing purity specification

Chromatographic Resolution: 2,3,5- vs. 2,4,6-Isomer

A validated RP-HPLC method for the simultaneous separation of all 13 mono-, di-, and trichloroaniline isomers achieved resolution of all analytes in under 80 minutes using optimized gradient elution conditions [1]. The 2,3,5-trichloroaniline isomer exhibits distinct retention behavior compared to the symmetric 2,4,6-trichloroaniline isomer (CAS 634-93-5), with the 2,3,5-isomer showing a LogP of 3.81 versus the symmetric isomer's predicted LogP of approximately 3.5 [1][2]. This difference necessitates isomer-specific calibration standards and method validation when quantifying 2,3,5-trichloroaniline hydrochloride in complex matrices.

Isomer Resolution by HPLC
Head-to-head
Distinct retention from 2,4,6-isomer (Δ LogP ≈ 0.3); complete separation in
Isomer-specific calibration required
C18 column; MeCN/water/phosphoric acid mobile phase.
Solubility Enhancement
Class-level
Estimated 20- to 200-fold aqueous solubility gain vs. free base (0.041 g/L)
Supports aqueous reaction conditions
Class-level inference from chloroaniline hydrochloride behavior.
analytical chemistry HPLC isomer separation quality control

Salt vs. Free Base: Aqueous Solubility Enhancement

The hydrochloride salt form of 2,3,5-trichloroaniline provides substantially enhanced aqueous solubility compared to the free base, which is sparingly soluble in water (0.041 g/L at 25°C; 41 mg/L) . As a protonated aromatic ammonium salt, the hydrochloride is expected to exhibit water solubility in the range of 1-10 g/L based on class-level behavior of analogous chloroaniline hydrochlorides (e.g., 2,4,6-trichloroaniline free base: 40 mg/L at 25°C; its hydrochloride salt demonstrates markedly higher aqueous solubility) [1]. This solubility enhancement of 20- to 200-fold has practical implications for aqueous-phase reactions and buffer preparations.

Solubility Enhancement
Class-level
Estimated 20- to 200-fold aqueous solubility gain vs. free base (0.041 g/L)
Supports aqueous reaction conditions
Class-level inference from chloroaniline hydrochloride behavior.
aqueous reactions salt formation solubility formulation

2,3,5-Trichloroaniline Hydrochloride: Application Scenarios


Reference Standard for Isomer-Specific Quantification

In environmental monitoring and pesticide metabolite analysis, 2,3,5-trichloroaniline hydrochloride serves as a certified reference standard for LC-MS/MS or HPLC-UV methods requiring isomer-specific calibration. The validated RP-HPLC method achieving resolution of all 13 chloroaniline isomers in under 80 minutes [1] demonstrates that 2,3,5-trichloroaniline elutes as a discrete peak distinguishable from other trichloroaniline isomers. The hydrochloride salt form is preferred for standard preparation due to its enhanced aqueous solubility compared to the free base (0.041 g/L) [2], facilitating accurate volumetric standard preparation without organic co-solvent artifacts.

Synthetic Intermediate for Agrochemicals and Dyes

The 2,3,5-chlorine substitution pattern on the aniline ring is a critical structural determinant for subsequent coupling reactions in dye and agrochemical synthesis [1]. The hydrochloride salt provides a shelf-stable, free-flowing crystalline form that can be directly used in diazotization reactions under aqueous acidic conditions without requiring separate acidification steps. The salt form's higher aqueous solubility (>1 g/L estimated) compared to the free base (0.041 g/L) [2] enables homogeneous reaction conditions in aqueous diazotization protocols, potentially improving reaction reproducibility and yield.

SAR Studies on Chlorinated Aniline Pharmacophores

In medicinal chemistry and toxicology research, 2,3,5-trichloroaniline hydrochloride serves as a defined probe molecule for investigating the impact of asymmetric chlorine substitution on biological activity [1]. Comparative toxicological data for chloroaniline congeners shows that toxicity and enzyme inhibition profiles vary with substitution pattern [2]. The 2,3,5-isomer occupies a distinct position in QSAR models for polar narcosis toxicity, with different trichloroaniline isomers exhibiting up to 30-fold variation in toxicity at equivalent hydrophobicity [2]. The hydrochloride salt form ensures consistent dosing in cell-based assays where the free base's poor solubility could introduce experimental variability.

Preparative Chromatography & Impurity Isolation

The scalable HPLC method established for 2,3,5-trichloroaniline on Newcrom R1 reverse-phase columns [1] is applicable to preparative-scale purification and impurity profiling. The method employs MeCN/water/phosphoric acid mobile phase (with formic acid substitution for MS compatibility) [1]. The hydrochloride salt's consistent ionization state under acidic mobile phase conditions ensures reproducible retention behavior, making it the preferred form for method validation and system suitability testing in QC laboratories.

Application
Selection Property
Validation Focus
Isomer-specific reference standard
Enhanced aqueous solubility for standard preparation
Isomeric purity and chromatographic specificity
Agrochemical/dye intermediate
Shelf-stable crystalline salt for direct use
Reaction reproducibility in aqueous diazotization
SAR probe for chloroaniline pharmacophores
Defined 2,3,5-substitution and consistent ionization
Solubility-driven dosing consistency in cell-based assays
Preparative chromatography & impurity isolation
Consistent ionization under acidic mobile phase
Reproducible retention behavior and system suitability
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